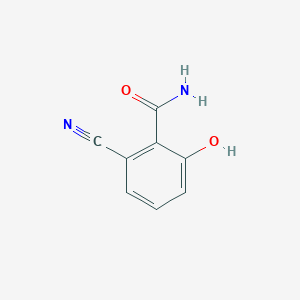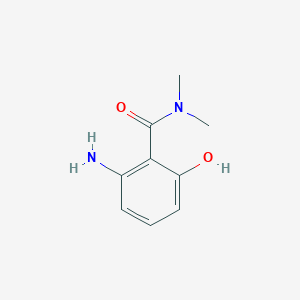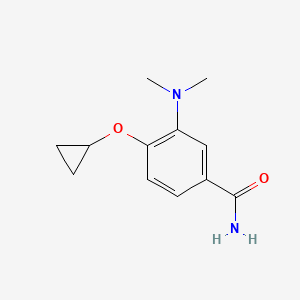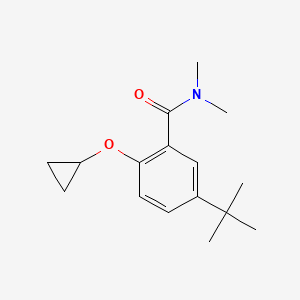
2-Cyano-6-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-6-hydroxybenzamide is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-hydroxybenzamide typically involves the cyanation of 2-iodo-6-hydroxybenzamide. One common method employs a copper-catalyzed cyanation reaction using potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as the cyanide source. The reaction is carried out in the presence of copper(I) iodide (CuI) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) as the catalyst system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation processes using similar catalytic systems. The choice of reagents and conditions is optimized for high yield and purity, ensuring the process is economically viable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyano-6-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-6-hydroxybenzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Cyano-6-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-6-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2,4,5-Trichloro-3-cyano-6-hydroxybenzamide: Contains additional chlorine atoms, affecting its reactivity and applications
Uniqueness: 2-Cyano-6-hydroxybenzamide is unique due to the presence of both cyano and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
2-cyano-6-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(11)7(5)8(10)12/h1-3,11H,(H2,10,12) |
InChI-Schlüssel |
GRFBVDRZFCUXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)C(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















